molecular formula C15H14ClN3O B12785991 9-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one CAS No. 133626-95-6

9-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Cat. No.: B12785991
CAS No.: 133626-95-6
M. Wt: 287.74 g/mol
InChI Key: BHJPHEXSIGFNTB-UHFFFAOYSA-N
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Description

9-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound belonging to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a pyrido-benzodiazepine core with various substituents such as chlorine, ethyl, and methyl groups. It has a molecular formula of C15H14ClN3O and a molecular weight of 287.74 g/mol .

Preparation Methods

The synthesis of 9-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may involve the use of carboxylic anhydrides or acid chlorides to acylate 5-acetyl-4-aminopyrimidines, followed by cyclization to form the desired benzodiazepine derivative . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

9-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets. It may bind to GABA receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The compound’s unique structure allows it to interact with various pathways, potentially influencing neurotransmitter release and receptor activity .

Comparison with Similar Compounds

Similar compounds to 9-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one include:

Properties

CAS No.

133626-95-6

Molecular Formula

C15H14ClN3O

Molecular Weight

287.74 g/mol

IUPAC Name

9-chloro-11-ethyl-6-methylpyrido[3,2-c][1,5]benzodiazepin-5-one

InChI

InChI=1S/C15H14ClN3O/c1-3-19-13-9-10(16)6-7-12(13)18(2)15(20)11-5-4-8-17-14(11)19/h4-9H,3H2,1-2H3

InChI Key

BHJPHEXSIGFNTB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC(=C2)Cl)N(C(=O)C3=C1N=CC=C3)C

Origin of Product

United States

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